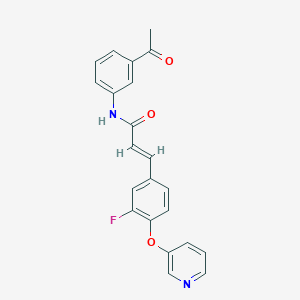![molecular formula C23H30N2O2 B7552181 (4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7552181.png)
(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone, also known as TDPAM, is a novel compound that has been the subject of extensive research in recent years. TDPAM belongs to the class of diazepanone derivatives and has shown promising results in various scientific applications.
作用機序
The exact mechanism of action of (4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to anxiolytic and anticonvulsant effects. This compound has also been shown to enhance the release of acetylcholine in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. This compound has also been shown to increase the release of acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of (4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on (4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be useful in slowing the progression of these disorders. Another area of interest is its potential use as a cognitive enhancer. This compound has been shown to enhance cognitive function in animal models and may be useful in the treatment of cognitive disorders such as dementia. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific applications. Its high potency and selectivity for the GABA-A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological conditions. This compound has also shown potential for use in the treatment of neurodegenerative disorders and cognitive disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
合成法
The synthesis of (4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone involves the reaction of 4-(4-methoxyphenyl)-1,4-diazepan-1-amine with (4-tert-butylphenyl)acetyl chloride in the presence of a base. The reaction results in the formation of this compound as a white solid. The purity of this compound can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties in animal models. This compound has also been investigated for its potential use as a cognitive enhancer and for the treatment of Alzheimer's disease. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)19-8-6-18(7-9-19)22(26)25-15-5-14-24(16-17-25)20-10-12-21(27-4)13-11-20/h6-13H,5,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNFAVMZMGVTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B7552120.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7552138.png)
![6-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7552141.png)
![2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1-(3-methylmorpholin-4-yl)ethanone](/img/structure/B7552144.png)
![N-[4-(1-phenylethylamino)phenyl]-3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7552151.png)

![Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl-](/img/structure/B7552160.png)
![1-N,3-N-bis(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclohexane-1,3-dicarboxamide](/img/structure/B7552168.png)
![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
